molecular formula C15H26O B1252388 Zingiberenol CAS No. 58334-55-7

Zingiberenol

Cat. No. B1252388
CAS RN: 58334-55-7
M. Wt: 222.37 g/mol
InChI Key: VVCHIOKYQRUBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zingiberenol, also known as 4-menthen-8-ol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Zingiberenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, zingiberenol is primarily located in the membrane (predicted from logP) and cytoplasm. Zingiberenol is a ginger and metal tasting compound that can be found in ginger and herbs and spices. This makes zingiberenol a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Anti-Cancer Potential

Zingiberenol, a component of Zingiber officinale Roscoe (ginger), has shown potential in cancer treatment. α-Zingiberene, extracted from ginger, exhibits cytotoxic effects on various cancer cell lines, including HeLa, SiHa, MCF-7, and HL-60 cells, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016).

2. Neuroprotective Effects

Studies have indicated the neuroprotective potential of zingiberene. It has shown effectiveness in protecting against hydrogen peroxide-induced toxicity in neuronal cells and could be beneficial in treating neurodegenerative disorders (Toğar et al., 2015).

3. Antioxidant and Anti-inflammatory Properties

Zingiberenol exhibits notable antioxidant and anti-inflammatory properties. It has been found to inhibit lipid peroxidation, support the restoration of antioxidant status, and suppress inflammatory markers in various studies, indicating its therapeutic potential in related conditions (Topic et al., 2002).

4. Role in Pheromone Communication

Zingiberenol has been identified as a component of the aggregation-sex pheromone of certain insect species, such as Mormidea v-luteum. This discovery highlights its role in chemical communication and potential applications in eco-friendly pest control (Moliterno et al., 2020).

5. Cardioprotective Effects

There is evidence of zingiberenol's cardioprotective effects. It has been shown to modulate physiological changes, decrease lipid peroxidation, and suppress inflammatory markers, indicating its potential in treating cardiovascular diseases (Li et al., 2020).

properties

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCHIOKYQRUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC(C=C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017519
Record name Zingiberenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zingiberenol

CAS RN

58334-55-7
Record name Zingiberenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58334-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zingiberenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zingiberenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zingiberenol
Reactant of Route 2
Zingiberenol
Reactant of Route 3
Reactant of Route 3
Zingiberenol
Reactant of Route 4
Reactant of Route 4
Zingiberenol
Reactant of Route 5
Zingiberenol
Reactant of Route 6
Zingiberenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.